molecular formula C14H19NO3S B2979566 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide CAS No. 2097867-54-2

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2979566
CAS No.: 2097867-54-2
M. Wt: 281.37
InChI Key: AQALUSNBOHMKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide is a chemical compound with potential applications in various scientific fields. This compound features a cyclohexene ring with a hydroxyl group and a sulfonamide group attached to a benzene ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-methylbenzenesulfonyl chloride with 1-hydroxycyclohex-2-en-1-ylmethylamine under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding carbonyl compounds.

  • Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, replacing the sulfonamide with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclohexenone derivatives.

  • Reduction: Amines.

  • Substitution: Various amides and esters.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential inhibition of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

  • N-[(4-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide

  • N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methylbenzene-1-sulfonamide

Uniqueness: N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the hydroxyl group on the cyclohexene ring, which can influence its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new uses and benefits in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-12-6-5-7-13(10-12)19(17,18)15-11-14(16)8-3-2-4-9-14/h3,5-8,10,15-16H,2,4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQALUSNBOHMKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.